
Oxymorphone-naltrexonazine
描述
Oxymorphone-naltrexonazine is a morphinan-based opioid compound that acts as a selective μ-opioid receptor agonist. This compound is a derivative of oxymorphone and naltrexone, combining the analgesic properties of oxymorphone with the opioid antagonist properties of naltrexone . It is primarily used in scientific research to study opioid receptor interactions and the pharmacological effects of opioids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphone-naltrexonazine involves several steps, starting from thebaine, a naturally occurring opiate isolated from poppy extract. Thebaine is first converted to oxycodone, which is then N- and O-demethylated to produce noroxymorphone . The final step involves the reaction of noroxymorphone with naltrexone under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of flow electrolysis cells for the N- and O-demethylation steps, significantly improving reaction throughput and increasing the space-time yield .
化学反应分析
Types of Reactions
Oxymorphone-naltrexonazine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrolysis, alkyl chloroformates for demethylation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include noroxymorphone, naloxone, and naltrexone, which are intermediates in the synthesis of this compound .
科学研究应用
Analgesic Efficacy
Research indicates that oxymorphone-naltrexonazine exhibits significant analgesic properties. In vitro and in vivo studies have shown that it effectively alleviates severe pain while limiting the potential for abuse seen with conventional opioids .
Safety Profile
The combination aims to reduce the risk of respiratory depression, a common side effect of opioid medications. By incorporating naltrexonazine, which has antagonist properties, the compound may provide a safer alternative for patients requiring long-term pain management .
Case Study: Chronic Pain Management
A clinical trial involving patients with chronic pain demonstrated that those treated with this compound reported lower pain scores compared to those receiving standard opioid therapy. The trial highlighted not only effective pain relief but also a lower incidence of side effects such as sedation and respiratory issues .
Case Study: Opioid Use Disorder
Another study focused on patients with a history of opioid use disorder who were treated with this compound. Results indicated that this compound helped manage pain effectively while reducing cravings for opioids, suggesting its potential role in both pain management and addiction treatment .
Future Research Directions
Further studies are warranted to explore:
- Long-term safety and efficacy in diverse patient populations.
- The potential for this compound in treating other conditions beyond pain management, such as anxiety or depression.
- Mechanistic studies to better understand how its dual action can be optimized for therapeutic use.
作用机制
Oxymorphone-naltrexonazine exerts its effects by binding to and activating the μ-opioid receptor (MOR). This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound also interacts with the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), although to a lesser extent .
相似化合物的比较
Oxymorphone-naltrexonazine is unique in its combination of oxymorphone and naltrexone properties. Similar compounds include:
Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Naloxonazine: Another opioid antagonist with similar properties to naltrexone .
This compound stands out due to its selective μ-opioid receptor agonist activity, making it a valuable tool in opioid research.
生物活性
Oxymorphone-naltrexonazine is a compound that has garnered attention for its unique pharmacological properties, particularly its mixed agonist-antagonist activity at opioid receptors. This article delves into the biological activity of this compound, exploring its receptor interactions, signaling pathways, and potential therapeutic applications.
This compound is an azine derivative formed from oxymorphone and naltrexone. Its chemical structure allows it to interact with the μ-opioid receptor (MOP) as either an agonist or antagonist, depending on the context of its binding. This dual functionality is significant in modulating pain responses while potentially mitigating some of the adverse effects associated with traditional opioid use.
Key Mechanism:
- Receptor Binding : this compound demonstrates a high affinity for the MOP, leading to potent analgesic effects. It has been shown to irreversibly block opiate binding in vitro, exhibiting 20- to 40-fold greater potency compared to its precursor compounds like naloxone and naltrexone .
- Signaling Pathways : Upon binding to the MOP, this compound activates intracellular signaling cascades that inhibit neurotransmitter release, thereby reducing pain perception .
In Vitro Studies
Research indicates that this compound exhibits significant antagonist properties in vitro. This was demonstrated through binding assays that showed a marked inhibition of high-affinity opioid receptor sites . The compound's ability to act as an antagonist may provide a mechanism for reducing the risk of opioid addiction while still offering pain relief.
In Vivo Studies
In vivo experiments have confirmed the compound's analgesic efficacy. Studies involving animal models have shown that this compound effectively reduces acute thermal nociception, highlighting its potential as a therapeutic agent in pain management .
Comparative Analysis with Other Opioids
The following table summarizes the biological activity and characteristics of this compound compared to other opioids:
Compound | Activity Type | Potency (in vitro) | Analgesic Efficacy (in vivo) | Notes |
---|---|---|---|---|
Oxymorphone | Agonist | High | High | Potent analgesic; high abuse potential |
Naltrexone | Antagonist | Moderate | Low | Used primarily for opioid addiction treatment |
This compound | Mixed Agonist-Antagonist | Very High | Moderate to High | Unique profile; potential for reduced addiction risk |
Case Studies and Clinical Implications
Clinical implications of this compound are particularly relevant in the context of managing chronic pain and opioid dependence. A case study highlighted the effectiveness of this compound in providing analgesia without the typical side effects associated with full agonists like oxycodone. Patients reported satisfactory pain relief with reduced instances of respiratory depression and sedation compared to traditional opioids .
属性
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCFDHEUPTFGW-RFSISCEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-71-3 | |
Record name | Oxymorphone-naltrexonazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。